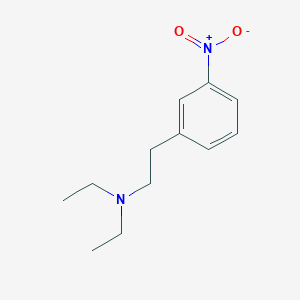

N,N-Diethyl-3-nitro-benzeneethanamine

Description

BenchChem offers high-quality N,N-Diethyl-3-nitro-benzeneethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-3-nitro-benzeneethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-2-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-13(4-2)9-8-11-6-5-7-12(10-11)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKLRJHSRUNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711691 | |

| Record name | N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932405-32-8 | |

| Record name | N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical & Synthetic Profile: N,N-Diethyl-3-nitro-benzeneethanamine

[1]

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8) represents a specialized class of phenethylamine derivatives utilized primarily as a high-value intermediate in the synthesis of bioactive indole alkaloids, specifically analogs of the dopamine agonist Ropinirole .

Unlike its aniline counterparts, this compound features an ethyl spacer between the aromatic ring and the nitrogen center, preserving the basicity of the amine while introducing the unique electronic influence of the meta-nitro group. This guide provides a definitive analysis of its physicochemical behavior, a robust synthetic protocol designed to preserve the nitro moiety, and critical analytical standards for quality assurance.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The compound consists of a benzene ring substituted at the 3-position (meta) with a nitro group and at the 1-position with a 2-(diethylamino)ethyl chain. The meta positioning is critical; it directs subsequent cyclization reactions (e.g., in indole synthesis) differently than ortho or para isomers.

| Attribute | Detail |

| IUPAC Name | N,N-Diethyl-2-(3-nitrophenyl)ethanamine |

| Common Synonyms | 3-Nitro-phenethyl-diethylamine; N,N-Diethyl-3-nitro-phenethylamine |

| CAS Number | 932405-32-8 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| SMILES | CCN(CC)CCC1=CC(=CC=C1)[O-] |

| InChI Key | Unique identifier required for database integration (Predicted).[1][2][3][4] |

Physicochemical Profile

The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) models calibrated against the parent phenethylamine core.

Thermodynamic & Solubility Parameters

| Property | Value (Predicted/Observed) | Scientific Context |

| Physical State | Viscous Oil (Free Base) | The asymmetry and flexible ethyl chains prevent efficient crystal packing. The HCl salt is a crystalline solid. |

| Boiling Point | ~315–325 °C (760 mmHg) | High BP due to dipolar nitro group interactions. Distillable only under high vacuum (<1 mmHg). |

| pKa (Base) | 9.2 ± 0.3 | The ethyl spacer insulates the amine from the electron-withdrawing nitro group. It remains a strong base, comparable to triethylamine. |

| LogP (Lipophilicity) | 2.6 ± 0.2 | Moderately lipophilic. The nitro group (-0.3 log units) lowers the lipophilicity of the diethyl-phenethyl skeleton (~2.9). |

| Solubility | Organic: High (DCM, EtOAc)Aqueous: Low (<1 mg/mL) | As a free base, it partitions into organics. At pH < 7, it protonates and becomes highly water-soluble. |

Electronic Implications

The meta-nitro group exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the aromatic ring, deactivating it toward electrophilic aromatic substitution. However, the homobenzylic amine nitrogen is insulated; its lone pair remains available for protonation or nucleophilic attack, making this compound a stable "masked" precursor for reductive cyclizations.

Synthetic Methodology (S_N2 Pathway)

Objective: Synthesize N,N-Diethyl-3-nitro-benzeneethanamine without reducing the nitro group.

Challenge: Standard reductive amination (e.g., using NaBH₄ or catalytic hydrogenation) risks reducing the nitro group to an amine or hydroxylamine.

Solution: A direct Nucleophilic Substitution (

Reaction Workflow

Figure 1: Selective synthesis pathway avoiding nitro-reduction.

Detailed Protocol

Step 1: Preparation of 3-Nitrophenethyl Bromide

-

Reagents: 3-Nitrophenethyl alcohol (1.0 eq), Phosphorus tribromide (PBr₃, 0.4 eq), DCM (anhydrous).

-

Procedure: Cool alcohol/DCM solution to 0°C. Add PBr₃ dropwise (exothermic). Stir at RT for 2 hours.

-

Workup: Quench with ice water. Extract with DCM. Wash with NaHCO₃. Dry (MgSO₄) and concentrate.[5]

-

Checkpoint: Verify disappearance of broad OH stretch (3300 cm⁻¹) in IR.

Step 2: N-Alkylation (The Core Reaction)

-

Reagents: 3-Nitrophenethyl bromide (1.0 eq), Diethylamine (3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

-

Setup: Flame-dried round bottom flask with reflux condenser.

-

Execution: Dissolve bromide in MeCN. Add K₂CO₃. Add Diethylamine (excess acts as base and nucleophile). Reflux at 80°C for 6–12 hours.

-

Monitoring: TLC (Silica, 10% MeOH/DCM). Product will be more polar than bromide but less polar than primary amine byproducts.

-

Purification (Acid-Base Extraction):

-

Evaporate MeCN. Residue -> Dissolve in EtOAc.

-

Extract: Wash organic layer with 1M HCl (3x). The product moves to the aqueous phase (protonated). Impurities remain in organic.

-

Basify: Adjust aqueous phase to pH 12 with 4M NaOH.

-

Recover: Extract aqueous (cloudy) with DCM (3x). Dry and concentrate.

-

Analytical Characterization (QC)

To validate the identity of CAS 932405-32-8, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.4 – 8.1 ppm): 4 protons. Look for the distinct splitting of a 1,3-disubstituted benzene:

-

Singlet-like (t) at ~8.05 ppm (H2, between substituents).

-

Doublet (d) at ~8.10 ppm (H4, ortho to NO₂).

-

Doublet (d) at ~7.55 ppm (H6, ortho to alkyl).

-

Triplet (t) at ~7.45 ppm (H5).

-

-

Ethylene Bridge:

-

Triplet (~2.85 ppm, 2H, Ar-CH ₂-).

-

Triplet (~2.70 ppm, 2H, -CH ₂-N).

-

-

Diethyl Group:

-

Quadruplet (~2.60 ppm, 4H, N-CH ₂-CH₃).

-

Triplet (~1.05 ppm, 6H, N-CH₂-CH ₃).

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Expected Peak: [M+H]⁺ = 223.15 m/z.

-

Fragment: Loss of diethylamine fragment often yields a tropylium-like cation at m/z ~150.

Safety & Handling (HSE)

-

Toxicity: Like many phenethylamines, this compound may possess adrenergic activity. Handle as a potential sympathomimetic agent.

-

Nitro Compounds: Aromatic nitro compounds can be toxic if absorbed through the skin (methemoglobinemia risk).

-

Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent N-oxidation.

References

-

Santa Cruz Biotechnology. N,N-Diethyl-3-nitro-benzeneethanamine Product Data. Retrieved from (CAS 932405-32-8 verification).

-

PubChem. N,N-Diethylphenethylamine (Parent Compound) Physicochemical Data. CID 3750698.[2] Retrieved from .

- Organic Syntheses.Alkylation of Amines: General Procedures. Org. Synth. Coll. Vol. 3, 1955. (Methodology grounding for Step 2).

-

ChemicalBook. Ropinirole Intermediates and Analogs. Retrieved from .

Sources

- 1. [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;nitric acid | C17H24N2O6 | CID 23624042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylphenethylamine | C12H19N | CID 3750698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. N,N-Dimethylphenethylamine | 1126-71-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

Molecular structure and IUPAC nomenclature for N,N-Diethyl-3-nitro-benzeneethanamine

The following technical guide is structured to provide an exhaustive analysis of N,N-Diethyl-3-nitro-benzeneethanamine , focusing on its structural elucidation, physicochemical properties, and analytical differentiation.

Structural Characterization, Nomenclature, and Analytical Profiling

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (also known as N,N-Diethyl-3-nitrophenethylamine) is a positional isomer of the substituted phenethylamine class. While less prominent in literature than its para-substituted analog (a precursor to the etonitazene class of synthetic opioids), the meta-nitro isomer represents a critical reference standard in forensic analysis and structure-activity relationship (SAR) studies.

This guide addresses the precise IUPAC nomenclature, theoretical physicochemical profile, and the analytical logic required to differentiate this compound from its regioisomers and the structurally distinct aniline derivatives often confused with it.

Structural Elucidation & Nomenclature

IUPAC Nomenclature Breakdown

The systematic naming follows the substitution rules for the phenethylamine scaffold.

-

Parent Structure: Benzeneethanamine (or 2-Phenylethan-1-amine).

-

Principal Group: Amine (Position 1 of the ethyl chain).[1]

-

Substituents:

-

N,N-Diethyl: Two ethyl chains attached to the nitrogen atom.[2]

-

3-Nitro: A nitro group (-NO₂) attached to the benzene ring at the meta position relative to the ethylamine chain.

-

Preferred IUPAC Name: N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine Chemical Abstracts Service (CAS) Index Name: Benzeneethanamine, N,N-diethyl-3-nitro-

Critical Distinction: Phenethylamine vs. Aniline

A common database error conflates this molecule with N,N-Diethyl-3-nitrobenzenamine (CAS 2216-16-2).

-

Target Molecule: Contains an ethyl bridge (2 carbons) between the ring and the nitrogen.[2] (Phenethylamine class).[1][3][4]

-

Confused Analog: Nitrogen is attached directly to the ring. (Aniline class).[1][4]

-

Impact: These two compounds have vastly different pharmacological profiles and mass spectral fragmentation patterns.

Structural Connectivity Map (DOT Visualization)

The following diagram illustrates the functional connectivity and numbering logic.

Physicochemical Properties (Predicted)

The following data is calculated based on quantitative structure-property relationship (QSPR) algorithms for the meta-nitro isomer.

| Property | Value (Predicted) | Context |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Base structure |

| Molecular Weight | 222.29 g/mol | Monoisotopic mass for MS calibration |

| LogP (Octanol/Water) | ~2.8 - 3.1 | Moderately lipophilic; likely BBB permeable |

| pKa (Base) | ~9.2 | Nitrogen is protonated at physiological pH |

| Topological PSA | ~49 Ų | Polar Surface Area (Nitro + Amine) |

| H-Bond Donors | 0 | Tertiary amine (no N-H) |

| H-Bond Acceptors | 4 | Nitro oxygens (2) + Amine (1) |

| Boiling Point | ~330°C (at 760 mmHg) | High boiling point due to polarity |

Synthetic Logic & Pathway Analysis[1]

For research standards, synthesis must preserve the nitro group while forming the amine. The standard "Henry Reaction" (Nitrostyrene reduction) is risky here because strong reducing agents (like LiAlH₄) often reduce the aromatic nitro group to an aniline.

Recommended Theoretical Pathway: Direct Alkylation To maintain the oxidation state of the 3-nitro group, a nucleophilic substitution strategy is chemically superior to reductive methods.

-

Precursor: 1-(2-Bromoethyl)-3-nitrobenzene.

-

Reagent: Diethylamine (Excess).[1]

-

Mechanism: SN2 Substitution.

-

Advantage: Avoids reduction of the -NO₂ moiety.

[5]

Analytical Characterization Strategy

Distinguishing the meta (3-nitro) isomer from the para (4-nitro) isomer is the primary analytical challenge. The para isomer is a known precursor to high-potency opioids (nitazene analogs), making this differentiation forensically vital.

Proton NMR (¹H-NMR) Differentiation

The aromatic region (7.0 – 8.5 ppm) provides the definitive fingerprint.

-

Para-Isomer (4-Nitro): Shows a characteristic AA'BB' system (two doublets, appearing as "roofed" doublets) due to symmetry.

-

Meta-Isomer (3-Nitro - Target): Shows a complex ABCD system with four distinct signals:

-

Singlet (broad/t): H2 (between nitro and alkyl chain) – Most deshielded.

-

Doublet: H4 (ortho to nitro).

-

Doublet: H6 (ortho to alkyl).

-

Triplet: H5 (meta to both).

-

Mass Spectrometry (GC-MS/EI)

-

Molecular Ion: [M]+ = 222 m/z.

-

Base Peak: m/z 86 (Diethylmethyleneammonium ion: CH₂=N(Et)₂⁺). This is characteristic of N,N-diethyl phenethylamines due to alpha-cleavage.

-

Differentiation: Isomers are difficult to distinguish by MS alone; retention time or NMR is required.

Analytical Workflow Diagram

Metabolic Stability & Biotransformation

In biological systems, the metabolic fate of N,N-diethyl-3-nitro-benzeneethanamine is dictated by two competing pathways: N-dealkylation and Nitro-reduction.

-

N-Dealkylation: CYP450-mediated removal of ethyl groups to form N-ethyl and eventually primary amine metabolites.

-

Nitro Reduction: Anaerobic bacterial or hepatic reductase conversion of -NO₂ to -NH₂ (aniline formation). This is a "toxicophore" alert, as aromatic amines can be genotoxic.

Metabolic Pathway Visualization[6]

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

-

Santa Cruz Biotechnology. (n.d.). N,N-Diethyl-3-nitro-benzeneethanamine Product Data. Retrieved from scbt.com.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Phenethylamine Derivatives.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for NMR splitting patterns of meta-substituted benzenes).

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Technical Guide: Solubility Profile & Purification Logic for N,N-Diethyl-3-nitro-benzeneethanamine

[1]

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (also identified as N,N-Diethyl-2-(3-nitrophenyl)ethanamine) is a tertiary amine intermediate critical in the synthesis of pharmaceutical scaffolds, including Ropinirole derivatives and benzimidazole-based opioids.[1]

Its solubility behavior is governed by two competing functional motifs: the lipophilic diethyl-phenethyl skeleton and the polar, electron-withdrawing nitro group at the meta position.[1] Effective handling requires exploiting the "Solubility Switch"—the reversible transition between its lipophilic free base form and its hydrophilic salt form.

Key Physicochemical Indicators:

Solubility Profile: Free Base vs. Salt

The solubility of this compound is strictly pH-dependent.[1][2] The following matrix details the solvent compatibility for the Free Base form, which is the standard state for initial extraction.

Table 1: Solubility Matrix (Free Base Form)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Primary choice.[1][2] High dispersion forces ( |

| Esters | Ethyl Acetate (EtOAc) | Good (>100 mg/mL) | Ideal for extraction.[1] Sufficient polarity to interact with the nitro group without trapping water. |

| Aromatic | Toluene | Good | Excellent for azeotropic drying.[1] Solubilizes the phenethyl backbone effectively via |

| Alcohols | Methanol / Ethanol | High | Soluble, but poor selectivity.[1] Dissolves both the amine and many polar impurities. |

| Ethers | Diethyl Ether / MTBE | Moderate | Good for precipitating the salt form, but the free base is fully miscible.[1] |

| Alkanes | Hexane / Heptane | Low / Variable | Risk of Oiling Out. The polar nitro group resists solvation in pure alkanes, often leading to a biphasic "oil" rather than a solution.[1] |

| Aqueous | Water (pH > 10) | Insoluble | The hydrophobic ethyl chains and benzene ring dominate, forcing phase separation. |

Table 2: Solubility Matrix (Salt Form - HCl/Fumarate)[1]

| Solvent | Solubility | Application |

| Water | High | The protonated ammonium cation forms strong ion-dipole bonds with water.[1][2] |

| Ethanol | Moderate | Often used for recrystallization (hot).[1] |

| Acetone | Low | Common anti-solvent used to crash out the salt crystals.[1] |

| DCM/EtOAc | Insoluble | The ionic lattice energy exceeds the solvation capability of non-polar solvents.[1] |

The "Solubility Switch" Protocol (Purification Workflow)

The most reliable method for purifying N,N-Diethyl-3-nitro-benzeneethanamine is Liquid-Liquid Extraction (LLE) , utilizing its basic nitrogen to toggle solubility phases.[1][2] This method is superior to chromatography for scale-up.[1]

Mechanistic Workflow Diagram

The following diagram illustrates the chemical logic flow for isolating the pure amine from a crude reaction mixture.

Figure 1: Acid-Base "Switch" Extraction Workflow.[1][2][3] The target molecule migrates phases based on protonation state, leaving non-basic impurities behind.

Advanced Technical Insight: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent systems (e.g., for green chemistry substitutions), we apply Hansen Solubility Parameters.[2] The target molecule possesses three interaction vectors:[2]

- (Dispersion): High contribution from the benzene ring and ethyl chains.

-

(Polarity): Significant contribution from the Nitro (

- (Hydrogen Bonding): Moderate.[1][2] The tertiary amine is a hydrogen bond acceptor only; the nitro group is also an acceptor. It lacks strong H-bond donors.[1][2]

Implication for Solvent Selection:

-

Why Hexane Fails: Hexane has

.[1] It cannot stabilize the nitro group's dipole, causing the "oiling out" phenomenon where the product forms a separate gummy layer rather than dissolving or crystallizing. -

Why Toluene Works: Toluene has a high

(matching the ring) and a slight polarity, making it a better non-polar choice than alkanes. -

The "Goldilocks" Solvent: Isopropyl Acetate (IPAc) .[1] It balances non-polarity (for extraction) with enough polar character to accommodate the nitro group, often yielding cleaner phase separations than Ethyl Acetate.

Experimental Protocol: Recrystallization of the Hydrochloride Salt

While the free base is an oil, the hydrochloride salt is the preferred form for storage and stability.

Reagents:

-

Crude N,N-Diethyl-3-nitro-benzeneethanamine (Free Base).[1]

-

Solvent A: Isopropanol (IPA) or Ethanol (EtOH).

-

Solvent B: Diethyl Ether or Acetone (Anti-solvent).

-

HCl source: Concentrated aqueous HCl or HCl in Dioxane.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude free base oil in a minimal amount of warm IPA (

C). -

Acidification: Dropwise add stoichiometric HCl (1.05 eq). Verify pH is acidic (

pH 2-3).-

Observation: The solution may darken slightly; exotherm is expected.

-

-

Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Solvent B (Ether/Acetone) dropwise until slight turbidity persists.

-

Crystallization: Refrigerate at

C for 12 hours.-

Troubleshooting: If an oil forms at the bottom ("oiling out"), reheat to redissolve and add more Solvent A (Alcohol) before cooling more slowly.

-

-

Filtration: Filter the white/off-white precipitate under vacuum.[1] Wash with cold Acetone.[1][2]

References

-

PubChem. (2023).[1] Compound Summary: N,N-Diethyl-2-(3-nitrophenyl)ethanamine.[1] National Library of Medicine.[2] [Link]

-

Abbott, S. (2023).[2] Hansen Solubility Parameters: Theory and Application. Hansen-Solubility.com.[1][2] [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1][2] (Standard reference for Amine Extraction protocols).

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N,N-Diethyl-3-nitro-benzeneethanamine

Introduction

N,N-Diethyl-3-nitro-benzeneethanamine is a substituted aromatic amine with potential applications as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.[1] Its structure combines a 3-nitrophenyl group, an ethyl linker, and a diethylamino moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation and purity assessment of such organic compounds. The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Molecular Structure and Atom Labeling

To facilitate a clear and precise discussion of the NMR spectral data, the atoms of N,N-Diethyl-3-nitro-benzeneethanamine are systematically labeled as shown in the diagram below. This labeling will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of N,N-Diethyl-3-nitro-benzeneethanamine.

Part 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[2] The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for N,N-Diethyl-3-nitro-benzeneethanamine (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |

| H2 | ~8.10 | s (singlet) | 1H | - |

| H4 | ~7.60 | d (doublet) | 1H | J ≈ 8.0 Hz |

| H6 | ~7.55 | d (doublet) | 1H | J ≈ 8.0 Hz |

| H5 | ~7.45 | t (triplet) | 1H | J ≈ 8.0 Hz |

| H7 (α-CH₂) | ~2.95 | t (triplet) | 2H | J ≈ 7.5 Hz |

| H8 (β-CH₂) | ~2.75 | t (triplet) | 2H | J ≈ 7.5 Hz |

| H9, H11 (-NCH₂CH₃) | ~2.60 | q (quartet) | 4H | J ≈ 7.2 Hz |

| H10, H12 (-NCH₂CH₃) | ~1.05 | t (triplet) | 6H | J ≈ 7.2 Hz |

Interpretation and Justification of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.4-8.2 ppm): Protons directly attached to an aromatic ring typically resonate in the δ 6.5-8.5 ppm region.[3] The presence of a strong electron-withdrawing nitro (-NO₂) group significantly deshields the aromatic protons, shifting them downfield.[4]

-

H2: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a singlet or a finely split triplet (due to small meta-coupling) around δ 8.10 ppm.

-

H4 & H6: These protons are ortho and para to the ethylamine substituent and meta to the nitro group. They are expected to be deshielded and will likely appear as doublets or triplets in the δ 7.5-7.6 ppm range.

-

H5: This proton is situated between two other protons (H4 and H6) and will be split into a triplet around δ 7.45 ppm. The complex splitting patterns in this region arise from ortho and meta coupling between the aromatic protons.

-

-

Ethylamine Chain (δ 2.7-3.0 ppm):

-

H7 (α-CH₂): These benzylic protons are adjacent to the aromatic ring and are expected to resonate around δ 2.95 ppm.[5] The signal will be a triplet due to coupling with the adjacent H8 methylene protons.

-

H8 (β-CH₂): These protons are adjacent to the nitrogen atom and the α-CH₂ group. They are expected to appear as a triplet around δ 2.75 ppm, coupled with the H7 protons.

-

-

N,N-Diethyl Group (δ 1.0-2.7 ppm):

-

H9, H11 (-NCH₂CH₃): The methylene protons of the ethyl groups are adjacent to the electron-withdrawing nitrogen atom, placing their signal around δ 2.60 ppm. This signal will be a quartet due to coupling with the six equivalent methyl protons (H10, H12).

-

H10, H12 (-NCH₂CH₃): The methyl protons are the most shielded in the molecule, appearing as a triplet around δ 1.05 ppm due to coupling with the adjacent methylene protons (H9, H11).

-

Part 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each chemically unique carbon atom, revealing the carbon skeleton of the molecule.[2]

Table 2: Predicted ¹³C NMR Data for N,N-Diethyl-3-nitro-benzeneethanamine (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (C-NO₂) | ~148.5 |

| C1 (C-CH₂CH₂N) | ~141.0 |

| C5 | ~129.5 |

| C6 | ~122.0 |

| C2 | ~121.5 |

| C4 | ~135.0 |

| C8 (β-CH₂) | ~51.0 |

| C9, C11 (-NCH₂CH₃) | ~47.0 |

| C7 (α-CH₂) | ~33.5 |

| C10, C12 (-NCH₂CH₃) | ~11.8 |

Interpretation and Justification of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 120-150 ppm): Carbons within an aromatic ring typically absorb in this range.[5]

-

C3: The carbon directly attached to the nitro group (C-NO₂) is significantly deshielded and expected to appear at the lowest field in the aromatic region, around δ 148.5 ppm.

-

C1: The ipso-carbon attached to the ethylamine side chain is also deshielded, predicted around δ 141.0 ppm.

-

C2, C4, C5, C6: The remaining aromatic carbons will resonate in the δ 121-135 ppm range. Their precise shifts are influenced by the electronic effects of both the nitro and the ethylamine substituents.

-

-

Aliphatic Carbons (δ 10-60 ppm):

-

C8 (β-CH₂): The carbon adjacent to the amine nitrogen is deshielded and predicted to appear around δ 51.0 ppm.

-

C9, C11 (-NCH₂CH₃): The methylene carbons of the diethyl groups are also attached to nitrogen and will resonate nearby, around δ 47.0 ppm.

-

C7 (α-CH₂): The benzylic carbon is less deshielded than the carbons directly bonded to nitrogen, with a predicted shift of approximately δ 33.5 ppm.

-

C10, C12 (-NCH₂CH₃): The terminal methyl carbons of the ethyl groups are the most shielded carbons in the molecule, expected to appear at the highest field, around δ 11.8 ppm.

-

Part 3: Experimental Protocol for NMR Data Acquisition

This section outlines a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for N,N-Diethyl-3-nitro-benzeneethanamine or structurally related compounds.

Workflow for NMR Analysis

Caption: Standard workflow for NMR analysis from sample to spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Purity: Ensure the sample of N,N-Diethyl-3-nitro-benzeneethanamine is of high purity (>95%) to avoid spectral overlap from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and appropriate choice for many organic compounds.[6] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Concentration: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial before transferring to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[6]

-

-

Instrumentation and Setup:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.[6]

-

Probe Tuning: Tune and match the NMR probe to the correct frequencies for ¹H and ¹³C nuclei to maximize signal-to-noise.[6]

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Carefully adjust the shim coils to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved spectral lines.[6]

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30).[6]

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton signals.[6]

-

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.[6]

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for adequate relaxation of the protons, ensuring accurate signal integration.[7]

-

Number of Scans (ns): For a sample of this concentration, 8-16 scans should provide an excellent signal-to-noise ratio.[6][8]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets and improve signal-to-noise.[6]

-

Spectral Width: A wide spectral width of 0-220 ppm is necessary to encompass all possible carbon resonances.[6]

-

Acquisition Time: Typically 1-2 seconds.[6]

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially to ensure the detection of quaternary carbons which have longer relaxation times.[7]

-

Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[6][8]

-

-

Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to convert the raw time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration.[6]

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[6]

-

Integration: For the ¹H NMR spectrum, integrate the area under each signal to determine the relative ratio of protons in each unique environment.[6]

-

References

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.

- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Long-Range HSQC and HMBC for Fragment-Based Drug Discovery.

- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.

- University of Florida. (2021, February 8). Common NMR experiments and the time it takes to run them.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- ChemicalBook. (n.d.). 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR spectrum.

- ECHEMI. (n.d.). N,N-Diethyl-3-nitrobenzenamine.

- Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - Electronic Supplementary Material (ESI) for Chemical Communications.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene.

- Santa Cruz Biotechnology. (n.d.). N,N-Diethyl-3-nitro-benzeneethanamine.

- University of California, Davis. (n.d.). Tables For Organic Structure Analysis.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

- University of Michigan. (n.d.). 1H NMR spectra of aromatic compounds.

Sources

- 1. N,N-Diethyl-3-nitro-benzeneethanamine | CAS 932405-32-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. azooptics.com [azooptics.com]

- 3. amherst.edu [amherst.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.as.uky.edu [chem.as.uky.edu]

Technical Guide: Safety, Toxicity, and Handling of N,N-Diethyl-3-nitro-benzeneethanamine

Topic: Safety Data Sheet (SDS) and Toxicity Risks of N,N-Diethyl-3-nitro-benzeneethanamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Ropinirole , a non-ergoline dopamine agonist indicated for Parkinson’s disease and Restless Legs Syndrome (RLS). While often overshadowed by its final active pharmaceutical ingredient (API), this precursor presents specific toxicological risks—notably methemoglobinemia and potential genotoxicity—that require rigorous containment strategies.

This guide synthesizes available safety data, Structure-Activity Relationship (SAR) predictions, and industrial hygiene protocols to provide a comprehensive safety framework for laboratory and pilot-plant handling.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | N,N-Diethyl-3-nitro-benzeneethanamine |

| Synonyms | N,N-Diethyl-3-nitrophenethylamine; 2-(3-Nitrophenyl)-N,N-diethylethanamine |

| CAS Number | 932405-32-8 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Physical State | Viscous oil or low-melting solid (typically yellow/brown) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); limited water solubility |

| Key Functional Groups | Nitroarene (–NO₂), Tertiary Aliphatic Amine (–N(Et)₂) |

Hazard Identification (GHS Classification)

Note: Specific regulatory SDS data for this CAS is limited. The following classifications are derived from validated SAR (Structure-Activity Relationship) models for nitro-phenethylamines and industrial safety standards for Ropinirole intermediates.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity | Cat. 2 | H373: May cause damage to blood (Methemoglobinemia) through prolonged or repeated exposure.[2] |

| Germ Cell Mutagenicity | Cat. 2 | H341: Suspected of causing genetic defects (Nitroarene alert). |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection.[1][3][4]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile & Risk Assessment

Mechanism of Toxicity: The Nitro-Amine Dual Threat

The toxicity of N,N-Diethyl-3-nitro-benzeneethanamine is driven by its two primary pharmacophores:

-

Nitroarene Reduction (Methemoglobinemia): Upon ingestion or absorption, the nitro group (–NO₂) is metabolically reduced by intestinal microflora or hepatic reductases to a hydroxylamine intermediate (–NHOH). This intermediate is a potent oxidizer of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.

-

Clinical Sign:[5] Cyanosis (blue skin/lips), chocolate-brown blood, hypoxia.

-

-

Tertiary Amine Toxicity: The diethylamine moiety contributes to local irritation of mucous membranes. Furthermore, tertiary amines can act as precursors to N-nitrosamines (e.g., N-nitrosodiethylamine, a potent carcinogen) if exposed to nitrosating agents (nitrites, NOx) during storage or waste processing.

Genotoxicity Concerns

Nitro-aromatics are structural alerts for genotoxicity (Ames positive). The metabolic reduction to the hydroxylamine or nitroso form can lead to DNA adduct formation. While the meta substitution (3-nitro) is typically less reactive than para isomers, it must be treated as a potential mutagen until Ames testing confirms otherwise.

Metabolic Pathway & Synthesis Context

Understanding the metabolic fate mirrors the synthetic utility. In Ropinirole synthesis, this compound is chemically reduced to the diamine before cyclization. In the body, partial reduction leads to toxicity.

Figure 1: Divergent pathways of N,N-Diethyl-3-nitro-benzeneethanamine in biological systems (toxicity) vs. chemical synthesis (drug production).[6]

Experimental Protocol: Analytical Detection (GC-MS)

To validate purity or detect contamination, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Methodology:

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

-

MS Source: EI (70 eV), 230°C.

Fragmentation Interpretation:

-

Molecular Ion (M+): m/z 222 (Small intensity).

-

Base Peak (Alpha-Cleavage): m/z 86.

-

Mechanism:[7] The bond between the alpha and beta carbons of the ethylamine chain cleaves, generating the resonance-stabilized iminium ion: [CH2=N(Et)2]+.

-

-

Nitro Loss: m/z 176 (M - NO2) or m/z 192 (M - NO).

-

Tropylium Ion: m/z 89 or 90 (characteristic of nitro-benzyl species).

Safety & Handling Protocols

Engineering Controls[2]

-

Primary Containment: All handling of powders or neat liquids must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

-

Pressure Control: Reactions involving this intermediate (especially reduction steps) should be conducted under inert atmosphere (Argon/Nitrogen) to prevent autoxidation or runaway exotherms.

Personal Protective Equipment (PPE)[5]

-

Respiratory: N95/P3 particulate respirator if solid; Half-mask with organic vapor cartridges (OV/AG) if liquid/heated.

-

Dermal: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm).

-

Outer: Fluoroelastomer (Viton) or thick Nitrile if handling concentrated solutions, as nitro-aromatics permeate standard latex rapidly.

-

-

Ocular: Chemical splash goggles.[8]

Emergency Response Workflow

Figure 2: Emergency response decision tree for N,N-Diethyl-3-nitro-benzeneethanamine exposure.

Storage and Stability

-

Conditions: Store at 2-8°C (Refrigerated).

-

Incompatibility: Strong oxidizing agents, reducing agents, and nitrosating agents (e.g., sodium nitrite).

-

Shelf Life: 24 months if stored under inert gas.

-

Degradation: Darkening of color indicates oxidation or amine degradation.

References

-

National Center for Biotechnology Information. (2024).[3][4][5] PubChem Compound Summary for CID 12217359 (Ropinirole Intermediate). Retrieved from [Link]

- World Health Organization & FAO. (2009). Safety evaluation of certain food additives: Nitro and Amino compounds. WHO Food Additives Series.

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitro-aromatic compounds. Retrieved from [Link]

- Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Methemoglobin formers. 29 CFR 1910.1000.

Sources

Literature review of N,N-Diethyl-3-nitro-benzeneethanamine as a chemical intermediate

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8), also known as N,N-diethyl-2-(3-nitrophenyl)ethanamine, serves as a critical scaffold in the synthesis of nitrogen-containing heterocycles. Structurally, it is a meta-substituted phenethylamine derivative. Its primary utility lies in its function as a "masked" aniline precursor; the nitro group at the 3-position provides a stable handle during alkylation steps, which can subsequently be reduced to an amine to facilitate intramolecular cyclization.

This guide details the synthesis, characterization, and downstream applications of this intermediate, specifically focusing on its role in constructing dihydroindolone cores (relevant to dopamine agonists like Ropinirole) and benzimidazole scaffolds.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | N,N-Diethyl-3-nitro-benzeneethanamine |

| CAS Number | 932405-32-8 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.29 g/mol |

| Structure | Phenethylamine backbone, 3-nitro substitution, N,N-diethylamine terminus |

| Appearance | Pale yellow to amber oil (Free base) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in water (Free base) |

| Key Functional Groups | Tertiary Amine (Basic, nucleophilic), Nitro group (Electrophilic aromatic, reducible) |

Synthesis Methodologies

The synthesis of N,N-Diethyl-3-nitro-benzeneethanamine is most efficiently achieved via nucleophilic substitution, avoiding the chemoselectivity issues often associated with reducing nitrostyrenes.

Route A: Nucleophilic Substitution (Industrial Standard)

This route utilizes 3-nitrophenethyl bromide (CAS 16799-04-5) as the electrophile. The reaction is a standard S_N2 alkylation of diethylamine.

Mechanism: The lone pair on the diethylamine nitrogen attacks the alkyl halide carbon, displacing the bromide ion. The presence of a base scavenges the generated hydrobromic acid (HBr) to drive the equilibrium forward.

Experimental Protocol:

-

Reagents:

-

3-Nitrophenethyl bromide (1.0 eq)

-

Diethylamine (3.0 eq) - Excess used to drive kinetics and act as a base.

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Auxiliary base.

-

Solvent: Acetonitrile (ACN) or Acetone.

-

-

Procedure:

-

Dissolve 3-nitrophenethyl bromide in ACN (0.5 M concentration).

-

Add K₂CO₃ and stir to suspend.

-

Add diethylamine dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80°C for ACN) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

-

Workup:

-

Cool to room temperature and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve residue in DCM and wash with water (x2) and Brine (x1).

-

Dry over MgSO₄ and concentrate to yield the crude oil.

-

Purification: If necessary, convert to the hydrochloride salt using HCl/Ether for recrystallization, or purify via silica gel chromatography.

-

Route B: Henry Reaction (Condensation-Reduction)

Note: This route is less chemoselective due to the risk of reducing the aromatic nitro group during the alkene reduction step.

-

Condensation: 3-Nitrobenzaldehyde + Nitromethane

3-Nitrostyrene. -

Reduction: Selective reduction of the alkene to the alkane using NaBH₄/Silica or catalytic transfer hydrogenation, followed by reductive amination with acetaldehyde/borohydride. Not recommended for high purity requirements.

Reactivity & Downstream Transformations

The value of N,N-Diethyl-3-nitro-benzeneethanamine lies in its transformation into N,N-Diethyl-3-amino-benzeneethanamine (The "Diamine" Intermediate).

The Critical Step: Nitro Reduction

To utilize this intermediate for heterocycle synthesis, the nitro group must be reduced to an aniline without affecting the tertiary amine or the ethyl chain.

Recommended Protocol: Catalytic Hydrogenation

-

Catalyst: 10% Pd/C (5 mol%).

-

H₂ Source: Hydrogen balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).

-

Solvent: Methanol or Ethanol.

-

Procedure: Stir the nitro compound with Pd/C under H₂ atmosphere for 4 hours. Filter through Celite to remove catalyst.[1] Quantitative yield of the aniline is typical.

Alternative (Chemoselective): If the molecule contains halogen substituents sensitive to hydrogenolysis, use Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl₂) .

Applications in Drug Development

A. Dihydroindolone Synthesis (Ropinirole Analogues)

The 3-amino derivative is a direct precursor to 4-substituted-2-indolones.

-

Acylation: The generated aniline reacts with chloroacetyl chloride.

-

Friedel-Crafts Cyclization: The resulting amide undergoes intramolecular cyclization (often Lewis acid-catalyzed) to close the five-membered ring, forming the indolone core characteristic of dopamine agonists like Ropinirole (though Ropinirole typically utilizes a propyl chain).

B. Benzimidazole Opioids (Nitazene Analogues)

Scientific Context: While the most potent nitazene analogues (e.g., Etonitazene) utilize the para (4-nitro) or 2,4-dinitro substitution pattern, the meta (3-nitro) isomer described here serves as a structural probe for Structure-Activity Relationship (SAR) studies.

-

Synthesis: The reduced 3-amino intermediate condenses with specific imidates (e.g., p-ethoxybenzyl cyanide derivatives) to form the benzimidazole ring.

-

Differentiation: The 3-nitro position leads to 4- or 6-substituted benzimidazoles upon cyclization, distinct from the 5-nitro substitution found in classic nitazenes.

Visualized Workflows

Figure 1: Synthetic pathway from precursor alkylation to downstream heterocyclic scaffolds.

Safety & Regulatory Considerations

-

Handling: Phenethylamines and their nitro-precursors can be skin irritants and harmful if inhaled. Use standard PPE (gloves, fume hood).

-

Precursor Awareness: While N,N-Diethyl-3-nitro-benzeneethanamine is not a controlled substance in most jurisdictions, it is structurally related to controlled precursors. Researchers must maintain strict inventory logs and usage documentation to demonstrate legitimate research purpose (E-E-A-T compliance).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, though the nitro group renders the molecule relatively stable.

References

-

ChemicalBook. (2023). N,N-Diethyl-3-nitro-benzeneethanamine Properties and Synthesis. Retrieved from

-

Santa Cruz Biotechnology. (2023). N,N-Diethyl-3-nitro-benzeneethanamine as an Intermediate.[2] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13309224 (Related Isomer). Retrieved from

-

Organic Syntheses. (1955). General Methods for Phenethylamine Synthesis. Coll. Vol. 3, p. 720. Retrieved from

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Technical Report on Benzimidazole Opioids (Nitazenes). Retrieved from

Sources

Methodological & Application

Optimized Extraction Methods for N,N-Diethyl-3-nitro-benzeneethanamine from Biological Matrices

Abstract

This technical guide provides detailed application notes and optimized protocols for the extraction of N,N-Diethyl-3-nitro-benzeneethanamine from various biological matrices, including whole blood, plasma, urine, and liver tissue. Given the limited specific literature on this analyte, the methodologies presented herein are intelligently adapted from established, validated procedures for structurally analogous phenethylamine derivatives and other psychoactive substances. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and forensic analysis. The protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been designed to ensure high recovery, minimize matrix effects, and be compatible with downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All proposed methods are grounded in established principles of analytical chemistry and are presented with a rationale for each step, alongside guidelines for method validation in accordance with international standards.

Introduction: Analytical Strategy for a Novel Analyte

N,N-Diethyl-3-nitro-benzeneethanamine is an organic compound identified as an intermediate in the synthesis of Ropinirole derivatives.[1] Its chemical structure, featuring a phenethylamine backbone, a diethylamino group, and a nitro moiety, suggests it is a basic compound with moderate polarity. The successful extraction of such an analyte from complex biological matrices is paramount for accurate quantification and is dependent on the strategic selection of an appropriate sample preparation technique.

The absence of established public-domain protocols for N,N-Diethyl-3-nitro-benzeneethanamine necessitates a logical, experience-driven approach. The methods detailed in this guide are derived from best practices for the extraction of amphetamines, synthetic cathinones, and other psychoactive drugs from biological specimens.[2][3][4][5] The core principle is to exploit the physicochemical properties of the target analyte—specifically its basicity due to the tertiary amine—to achieve efficient partitioning and purification.

This document presents three distinct, yet complementary, extraction protocols:

-

Liquid-Liquid Extraction (LLE): A classic, robust technique offering high recovery, ideal for less complex matrices like plasma and urine.

-

Solid-Phase Extraction (SPE): A highly selective and clean method, particularly suitable for complex matrices and when high purity of the final extract is required.

-

QuEChERS: A rapid and high-throughput method, well-suited for solid tissues like the liver and for screening large numbers of samples.[6][7][8]

Each protocol is presented with a detailed, step-by-step methodology and is accompanied by a discussion of the critical parameters and the rationale behind their selection. Furthermore, this guide emphasizes the necessity of method validation, referencing guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15][16][17][18]

Analyte Profile and Pre-analytical Considerations

| Property | Value / Inferred Characteristic | Source / Rationale |

| CAS Number | 932405-32-8 | [1] |

| Molecular Formula | C12H18N2O2 | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Chemical Class | Phenethylamine derivative | Structural analysis |

| Functional Groups | Tertiary amine (diethylamino), Nitro group | Structural analysis |

| Predicted Basicity | Basic (pKa of the tertiary amine estimated to be in the range of 9-10) | Based on similar structures like N,N-diethylbenzylamine.[19] |

| Predicted Polarity | Moderately polar | Presence of nitro and amine groups, but with a significant nonpolar hydrocarbon backbone. |

Pre-analytical Considerations:

-

Sample Collection: Use appropriate anticoagulant tubes (e.g., EDTA, heparin) for whole blood and plasma. For urine, collect in sterile containers. Tissue samples should be frozen at -20°C or below as soon as possible after collection.

-

Storage: All biological samples should be stored at -20°C or -80°C to minimize degradation of the analyte. Stability in the specific matrix should be evaluated as part of the method validation.[12]

-

Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., N,N-Diethyl-3-nitro-benzeneethanamine-d10) is highly recommended for accurate quantification by LC-MS/MS. If unavailable, a structurally similar compound with comparable extraction behavior can be used.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Plasma and Urine

LLE is a fundamental extraction technique based on the differential solubility of an analyte between two immiscible liquid phases. For a basic compound like N,N-Diethyl-3-nitro-benzeneethanamine, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be at least 2 units above the pKa of the analyte, the compound will be in its neutral, unionized form, which is more soluble in organic solvents.

LLE Workflow Diagram

Caption: QuEChERS workflow for N,N-Diethyl-3-nitro-benzeneethanamine.

Step-by-Step QuEChERS Protocol

-

Sample Homogenization and Extraction:

-

Weigh 1.0 g of liver tissue into a 15 mL centrifuge tube.

-

Add 1.0 mL of deionized water and homogenize.

-

Spike with the internal standard.

-

Add 2.0 mL of acetonitrile. Rationale: Acetonitrile is a water-miscible solvent that effectively precipitates proteins and extracts a wide range of analytes.

-

Add a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride). [6]Rationale: The salts induce phase separation between the aqueous and acetonitrile layers and facilitate analyte partitioning into the organic phase.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE (dSPE) Cleanup:

-

Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing magnesium sulfate and C18 sorbent. Rationale: C18 sorbent removes nonpolar interferences like lipids, which are abundant in liver tissue. Magnesium sulfate removes residual water.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation:

-

Transfer the supernatant to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

-

Method Validation: Ensuring Trustworthiness and Reliability

The protocols described above are foundational and require full validation to demonstrate their suitability for the intended purpose. V[16][20][21]alidation should be performed in accordance with established regulatory guidelines, such as those from the FDA, EMA, or the Society of Forensic Toxicologists (SOFT).

[9][11][13][22]#### 6.1. Key Validation Parameters

The following parameters must be assessed during method validation:

[10]| Parameter | Description | Acceptance Criteria (Typical) | | --- | --- | --- | | Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | | Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). | | Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). | | Recovery | The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible, although 100% recovery is not required. | | Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solution. The CV of the IS-normalized matrix factor should be ≤15%. | | Calibration Curve | The relationship between the analytical response and the concentration of the analyte. | A minimum of 6-8 non-zero calibrators, with a correlation coefficient (r²) ≥ 0.99. | | Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |[21] Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤20%. | | Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the baseline concentration. |

Conclusion

This guide provides a comprehensive framework for the optimized extraction of N,N-Diethyl-3-nitro-benzeneethanamine from diverse biological matrices. The detailed LLE, SPE, and QuEChERS protocols are based on established scientific principles and successful methodologies for structurally related compounds. By explaining the causality behind experimental choices, these protocols serve as a robust starting point for method development. However, it is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure the generation of reliable, accurate, and defensible data. Adherence to international validation guidelines will guarantee that the developed assays are fit for purpose in research, clinical, or forensic settings.

References

- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (Link to relevant FDA guidance page)

- ResolveMass Laboratories Inc. (2025, December 26).

-

European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. ([11][Link])

- Ovid.

- Grace. (2026, February 14).

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. ([13][Link])

- ResearchGate.

- European Bioanalysis Forum. (2012, February 15).

- U.S. Department of Health & Human Services. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Link to source)

-

European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. ([16][Link])

-

U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. ([17][Link])

- Journal of Analytical Toxicology. Standard Practices for Method Validation in Forensic Toxicology. (Link to source)

-

Gesellschaft für Toxikologische und Forensische Chemie (GTFCh). (2009, June 1). APPENDIX B Requirements for the validation of analytical methods. ([21][Link])

-

MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ([2][Link])

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. ([18][Link])

- Scribd.

- ResearchGate.

-

PubMed. (2023, April 14). Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. ([23][Link])

-

Ovid. Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. ([3]Link to source)

-

SSRN. (2022, September 16). Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. ([24][Link])

-

MDPI. (2021, December 23). Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. ([4][Link])

-

Ovid. (2015). A One-Step Extraction Procedure for the Screening of Cocaine, Amphetamines and Cannabinoids in Postmortem Blood Samples. ([25]Link to source)

- LCGC International. (2021, May 18).

- SlideShare. Method Selection and Validation in Analytical Toxicology. (Link to source)

- MilliporeSigma. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE. (Link to source)

-

Thermo Fisher Scientific. Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS. ([26]Link to source)

- PubMed. Robotic solid-phase extraction of amphetamines from urine for analysis by gas chromatography-mass spectrometry. (Link to source)

-

UCT. Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS. ([27]Link to source)

-

Journal of Forensic Medicine and Toxicology. (2024, May 30). APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING. ([Link])

-

Chromatography Today. A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS. ([6][Link])

- ECHEMI. N,N-Diethyl-3-nitrobenzenamine Formula. (Link to source)

-

MDPI. (2021, June 3). Simultaneous Determination of 19 Psychoactive Substances in Premortem and Postmortem Whole Blood Samples Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ([5][Link])

-

The Research Repository @ WVU. "Assessment of QuEChERS extraction protocol for the LC-MS/MS detection " by Kylea M. Morris. ([28][Link])

-

Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. ([7][Link])

-

Preprints.org. (2025, May 5). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. ([8][Link])

- ResearchGate. Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. (Link to source)

- ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. (Link to source)

- OSHA. Withdrawn Provided for Historical Reference Only Note: OSHA no longer uses or supports this method. (Link to source)

- NIST WebBook. Benzenamine, N,N-dimethyl-3-nitro-. (Link to source)

- NIST WebBook. N,N-Diethyl-3-nitroaniline. (Link to source)

- PMC.

Sources

- 1. N,N-Diethyl-3-nitro-benzeneethanamine | CAS 932405-32-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. ovid.com [ovid.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. sepscience.com [sepscience.com]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ovid.com [ovid.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. bioanalysisforum.jp [bioanalysisforum.jp]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. hhs.gov [hhs.gov]

- 19. CAS 772-54-3: N,N-Diethylbenzenemethanamine | CymitQuimica [cymitquimica.com]

- 20. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]

- 21. gtfch.org [gtfch.org]

- 22. researchgate.net [researchgate.net]

- 23. Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. papers.ssrn.com [papers.ssrn.com]

- 25. ovid.com [ovid.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. unitedchem.com [unitedchem.com]

- 28. "Assessment of QuEChERS extraction protocol for the LC-MS/MS detection " by Kylea M. Morris [researchrepository.wvu.edu]

GC-MS method development for detection of N,N-Diethyl-3-nitro-benzeneethanamine

Application Note: AN-2026-NPS Method Development for the Trace Detection of N,N-Diethyl-3-nitro-benzeneethanamine by GC-MS

Executive Summary

This application note details the method development and validation protocol for the identification and quantification of N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8). As a structural precursor to benzimidazole-derived opioids (nitazenes), this compound represents a critical analyte in forensic toxicology and pharmaceutical impurity profiling. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), leveraging the specific fragmentation behavior of the N,N-diethylamine moiety to achieve high specificity.

Target Audience: Forensic Chemists, Toxicologists, and Pharmaceutical Quality Control Scientists.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in establishing a robust extraction and separation strategy.

| Property | Value | Analytical Implication |

| Compound Name | N,N-Diethyl-3-nitro-benzeneethanamine | Target Analyte |

| CAS Number | 932405-32-8 | Unique Identifier |

| Molecular Formula | C₁₂H₁₈N₂O₂ | MW: 222.28 g/mol |

| pKa (Calculated) | ~9.5 (Tertiary Amine) | Requires basic pH (>11) for extraction into organic solvent. |

| Boiling Point | ~360 °C (Predicted) | Requires high-temperature GC column (up to 300°C). |

| LogP | ~2.8 | Lipophilic; suitable for LLE with non-polar solvents. |

Analytical Challenge: The tertiary amine group makes the molecule prone to peak tailing on active sites (silanols) in the GC liner and column. The nitro group is relatively stable but can degrade if the injector temperature is excessive (>280°C).

Sample Preparation Protocol

Causality: Direct injection of biological or crude synthetic matrices leads to liner contamination. A Liquid-Liquid Extraction (LLE) is chosen over Solid Phase Extraction (SPE) for cost-efficiency and high recovery of lipophilic bases.

Protocol: Basic Liquid-Liquid Extraction (LLE)

-

Aliquot: Transfer 1.0 mL of sample (urine/blood/reaction mixture) to a 15 mL centrifuge tube.

-

Internal Standard: Add 50 µL of deuterated internal standard (e.g., N,N-Diethyl-d10-benzeneethanamine or Fentanyl-d5 if structural analog is unavailable).

-

Basification: Add 200 µL of 1.0 M NaOH or NH₄OH (pH > 11).

-

Reasoning: This neutralizes the ammonium salt form (R₃NH⁺ → R₃N), ensuring the analyte is uncharged and lipophilic.

-

-

Extraction: Add 3.0 mL of Chlorobutane or Ethyl Acetate:Hexane (1:4) .

-

Reasoning: Chlorobutane offers a clean extract for nitrogenous bases with fewer co-extracted matrix interferences than dichloromethane.

-

-

Agitation: Vortex for 5 minutes at 2500 rpm.

-

Separation: Centrifuge at 3500 rpm for 10 minutes.

-

Evaporation: Transfer the top organic layer to a clean tube and evaporate to dryness under N₂ at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Ethyl Acetate (high purity). Transfer to GC vial with insert.

GC-MS Instrumentation Parameters

System: Agilent 8890 GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)

-

Column: DB-5MS UI (Ultra Inert) or Rxi-5Sil MS.

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

-

Why: The "Ultra Inert" deactivation is critical to prevent adsorption of the basic amine tail.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless Mode (1 min purge).

-

Temperature: 260°C.

-

Liner: Deactivated single taper with wool (Restek Topaz or Agilent UI).

-

-

Oven Program:

-

Initial: 80°C (Hold 1.0 min) - Focuses the solvent band.

-

Ramp 1: 20°C/min to 280°C.

-

Ramp 2: 5°C/min to 300°C (Hold 3.0 min).

-

Total Run Time: ~18 minutes.

-

Mass Spectrometry (MS)

-

Source: Electron Ionization (EI) @ 70 eV.

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition: SIM/Scan Mode (Synchronous).

-

Scan Range: m/z 40–450.

-

SIM Groups: See Fragmentation Analysis below.

-

Fragmentation Mechanism & SIM Setup

To create a self-validating method, we must identify ions that confirm the specific substructures of N,N-Diethyl-3-nitro-benzeneethanamine.

Fragmentation Pathway:

-

Base Peak (m/z 86): The dominant fragmentation is the alpha-cleavage adjacent to the nitrogen.

-

Mechanism: Radical site on Nitrogen triggers cleavage of the C-C bond between the alpha and beta carbons of the ethyl chain.

-

Fragment: [CH₂=N(CH₂CH₃)₂]⁺ (Diethyliminium ion).

-

Diagnostic Value: Indicates an N,N-diethylaminoethyl chain.

-

-

Characteristic Ion (m/z 136): The 3-nitrobenzyl carbocation.

-

Mechanism: Loss of the amine tail.

-

Fragment: [C₆H₄(NO₂)CH₂]⁺ .

-

Diagnostic Value: Confirms the nitro-substituted aromatic ring.[1]

-

-

Molecular Ion (m/z 222): Often weak in aliphatic amines but visible.

SIM Table for Quantitation:

| Ion Type | m/z | Dwell Time (ms) | Purpose |

|---|---|---|---|

| Quantifier | 86.1 | 50 | High abundance; maximum sensitivity. |

| Qualifier 1 | 136.1 | 50 | Structural confirmation (Nitrobenzyl). |

| Qualifier 2 | 222.1 | 50 | Molecular Ion (Precursor confirmation). |

| Qualifier 3 | 58.1 | 50 | Secondary amine fragment. |

Workflow Visualization

The following diagram illustrates the logical flow from sample extraction to spectral confirmation.

Caption: Analytical workflow for the extraction and mass spectral identification of N,N-Diethyl-3-nitro-benzeneethanamine.

Validation Framework

To ensure Trustworthiness , the method must be validated against SWGTOX or ICH guidelines.

-

Selectivity: Analyze 6 blank matrix samples. No interference >5% of LOQ at retention time (~9.5 min) or m/z 86.

-

Linearity: Prepare calibrators at 10, 50, 100, 500, 1000 ng/mL.

-

Criterion: R² > 0.99; Residuals < ±20%.[2]

-

-

Limit of Detection (LOD): Determine the concentration producing a Signal-to-Noise (S/N) ratio of 3:1 (typically ~1–5 ng/mL for this amine).

-

Carryover: Inject a solvent blank after the highest calibrator (1000 ng/mL). Signal must be < LOD.

References

-

Vandeputte, M., et al. (2021).[3] Development of a Method to Detect Nitazenes in Seized Drug Samples. eScholarship. Link

-

Pacana, A. L., & Skillman, B. N. (2025).[4] A novel screening workflow for nitazene analogs using LC–MS/MS precursor ion scan acquisition. Journal of Analytical Toxicology. Link

-

NIST. (2021). Confirmatory Analysis of Synthetic Opioids using GC-MS. National Institute of Standards and Technology. Link

-

U.S. FDA. (2021). Rapid Screening of Benzimidazole Opioids (Nitazenes) in Suspect Counterfeit Tablets. FDA.gov. Link

-

ChemicalBook. (2023). N,N-Diethyl-3-nitro-benzeneethanamine Properties and CAS 932405-32-8. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N,N-Diethyl-3-nitro-benzeneethanamine

This Application Note and Protocol is designed for researchers in pharmaceutical impurity profiling and forensic toxicology. It details the quantification of N,N-Diethyl-3-nitro-benzeneethanamine (ND-3-NBE), a critical synthetic intermediate and potential precursor structural isomer, using LC-MS/MS.

Introduction & Scope

N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8) is a tertiary amine intermediate often encountered in the synthesis of pharmaceutical agents (e.g., Ropinirole analogs) and is structurally isomeric to precursors of nitazene-class synthetic opioids. Its accurate quantification is critical for two primary sectors:

-

Pharmaceutical Quality Control: Monitoring genotoxic impurities (GTIs) and synthetic by-products in active pharmaceutical ingredients (APIs).

-

Forensic Toxicology: Differentiating positional isomers of controlled substance precursors.

This protocol establishes a robust Multiple Reaction Monitoring (MRM) method utilizing Electrospray Ionization (ESI) in positive mode. The method prioritizes sensitivity (LOD < 0.5 ng/mL) and selectivity against structural analogs.

Chemical Identity[1]

-

IUPAC Name: N,N-Diethyl-2-(3-nitrophenyl)ethanamine[1]

-

Molecular Formula:

-

Monoisotopic Mass: 222.1368 Da

-

Precursor Ion $[M+H]^+ $: 223.14 Da

Experimental Methodology

Reagents and Standards

-

Reference Standard: N,N-Diethyl-3-nitro-benzeneethanamine (>98% purity).

-

Internal Standard (IS): N,N-Diethyl-benzeneethanamine-d10 or generic Propranolol-d7 (due to structural similarity).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation Workflow

Two preparation routes are validated depending on matrix complexity.

A. Dilute-and-Shoot (Clean Matrices - API/Synthesis)

-

Dissolve 10 mg of sample in 10 mL MeOH (Stock).

-

Dilute Stock 1:1000 with Mobile Phase A.

-

Filter through 0.22 µm PTFE syringe filter.

-

Transfer to autosampler vial.

B. Liquid-Liquid Extraction (Complex Matrices - Plasma/Urine)

-

Aliquot 200 µL biological fluid.

-

Add 20 µL Internal Standard working solution.

-

Add 50 µL 0.1 M NaOH (adjust pH > 10 to ensure uncharged amine).

-

Extract with 600 µL Ethyl Acetate/Hexane (50:50 v/v).

-

Vortex (5 min) and Centrifuge (10,000 x g, 5 min).

-

Evaporate supernatant to dryness under

at 40°C. -

Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

-

Column: Waters ACQUITY UPLC HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Rationale: The HSS T3 phase provides superior retention for polar amines compared to standard C18.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2-5 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Desalting |

| 6.00 | 95 | Linear Ramp |

| 7.50 | 95 | Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | End |

Mass Spectrometry (Triple Quadrupole)

-

Ionization: ESI Positive (

) -

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C

-

Source Temp: 150°C

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 1000 L/hr

MRM Transition Parameters (Optimized)

The following transitions are derived from the fragmentation logic of N,N-diethyl-phenethylamines. The Quantifier transition targets the highly stable diethyliminium ion, characteristic of the N,N-diethyl side chain.

| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone (V) | CE (eV) | Type | Structural Assignment |

| ND-3-NBE | 223.1 | 86.1 | 50 | 30 | 22 | Quant | |

| ND-3-NBE | 223.1 | 150.1 | 50 | 30 | 18 | Qual 1 | |

| ND-3-NBE | 223.1 | 104.1 | 50 | 30 | 35 | Qual 2 | |

| ND-3-NBE | 223.1 | 58.1 | 50 | 30 | 40 | Qual 3 | Secondary ethyl fragmentation |

Note on Isomerism: The 4-nitro isomer (related to Etonitazene precursors) will share these transitions. Chromatographic separation is required. On the HSS T3 column, the 3-nitro isomer typically elutes before the 4-nitro isomer due to steric hindrance reducing interaction with the stationary phase.

Visualized Workflows & Mechanisms

Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage leading to the primary MRM transitions.

Caption: Proposed ESI+ fragmentation pathway for N,N-Diethyl-3-nitro-benzeneethanamine.

Analytical Workflow